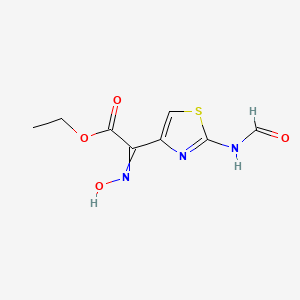
Ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate
Cat. No. B8521638
M. Wt: 243.24 g/mol
InChI Key: XSMFAYHFIJWZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04304770
Procedure details


Ethyl 2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate (syn isomer) (126.4 g.), formic acid (81.3 g.) and acetic anhydride (180 g.) were treated in a similar manner to that of Preparation 20 (5) to give ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate (syn isomer) (109.6 g.).
Quantity
126.4 g
Type
reactant
Reaction Step One



[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([C:9]1[N:10]=[C:11]([NH2:14])[S:12][CH:13]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:15](OC(=O)C)(=[O:17])C>C(O)=O>[OH:1][N:2]=[C:3]([C:9]1[N:10]=[C:11]([NH:14][CH:15]=[O:17])[S:12][CH:13]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
126.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ON=C(C(=O)OCC)C=1N=C(SC1)N
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
81.3 g
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Step Two
[Compound]
|
Name
|
( 5 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ON=C(C(=O)OCC)C=1N=C(SC1)NC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 109.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
